

Spectroscopic Data for Ethyl 2-Ethylacetoacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-ethylacetoacetate

Cat. No.: B146921

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This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **ethyl 2-ethylacetoacetate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methods.

Introduction

Ethyl 2-ethylacetoacetate is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester group. This structural arrangement leads to interesting chemical properties, including keto-enol tautomerism. Spectroscopic techniques such as NMR and IR are indispensable for the structural elucidation and characterization of such molecules. This guide presents the key spectroscopic data for **ethyl 2-ethylacetoacetate** in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the data relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum of **ethyl 2-ethylacetoacetate**, typically recorded in deuterated chloroform (CDCl_3), exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH ₂ - (ester ethyl)	~4.19	Quartet	7.1
-CH- (chiral center)	~3.34	Triplet	7.3
-CH ₃ (acetyl)	~2.23	Singlet	-
-CH ₂ - (ethyl group)	~1.88	Quintet	7.3
-CH ₃ (ester ethyl)	~1.28	Triplet	7.1
-CH ₃ (ethyl group)	~0.94	Triplet	7.3

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. Due to the limited availability of fully authenticated public spectra, the following data is a representative compilation based on spectral database information and analysis of structurally similar compounds.

Assignment	Predicted Chemical Shift (δ) ppm
C=O (Ketone)	~203
C=O (Ester)	~170
-CH- (chiral center)	~57
-CH ₂ - (ester ethyl)	~61
-CH ₃ (acetyl)	~29
-CH ₂ - (ethyl group)	~24
-CH ₃ (ester ethyl)	~14
-CH ₃ (ethyl group)	~12

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **ethyl 2-ethylacetoacetate** shows characteristic absorption bands for its ester and ketone functional groups, as well as C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1200	Strong	C-O stretch (ester)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **ethyl 2-ethylacetoacetate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the CDCl_3 .
- The magnetic field is shimmed to achieve homogeneity.
- The ^1H and ^{13}C NMR spectra are acquired using standard pulse programs. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

- As **ethyl 2-ethylacetoacetate** is a liquid, a thin film is prepared for analysis.
- A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The prepared sample is placed in the sample holder of the FTIR spectrometer.
- The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Visualization of Spectroscopic Data Relationship

The following diagram illustrates the correlation between the structure of **ethyl 2-ethylacetoacetate** and its key spectroscopic signals.

Caption: Correlation of **Ethyl 2-Ethylacetoacetate** structure with its NMR and IR data.

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